molecular formula C23H20N2O3 B380855 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 315239-88-4

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B380855
CAS No.: 315239-88-4
M. Wt: 372.4g/mol
InChI Key: CMNJWLYIFAUUJB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxyphenyl group, a nitrophenylethyl group, and an indole core, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde. In this case, the starting materials would include 4-methoxyphenylhydrazine and a suitable ketone or aldehyde precursor for the nitrophenylethyl group. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The specific conditions would depend on the scale of production and the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated to a hydroxyl group using boron tribromide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Boron tribromide, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Reduction of Nitro Group: 2-(4-methoxyphenyl)-3-(2-amino-1-phenylethyl)-1H-indole.

    Demethylation of Methoxy Group: 2-(4-hydroxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole.

    Electrophilic Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The indole core can interact with various enzymes and receptors, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Lacks the methoxyphenyl and nitrophenylethyl groups, making it less complex.

    2-(4-hydroxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the methoxyphenyl group.

Uniqueness

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to the presence of both the methoxyphenyl and nitrophenylethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the indole core makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)16-7-3-2-4-8-16/h2-14,20,24H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNJWLYIFAUUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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